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Compound of Interest

Compound Name: 2-Bromo-5-ethoxybenzaldehyde

Cat. No.: B112627

In-Depth Technical Guide: 2-Bromo-5-
ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties,

synthesis, and reactivity of 2-Bromo-5-ethoxybenzaldehyde, a versatile chemical
intermediate in the field of medicinal chemistry and organic synthesis.

Core Molecular Data and Physicochemical
Properties

2-Bromo-5-ethoxybenzaldehyde is an aromatic aldehyde substituted with a bromine atom
and an ethoxy group. This substitution pattern makes it a valuable building block, offering
multiple reaction sites for the synthesis of more complex molecules. Its aldehyde group can
participate in reactions like oxidation, reduction, and condensation, while the carbon-bromine
bond is a key site for cross-coupling reactions.

The key quantitative data for this compound are summarized in the table below.
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Property Value Reference(s)
Molecular Formula CoHoBrO:2 [1]

Molecular Weight 229.07 g/mol [1]

CAS Number 43192-32-1 N/A

Boiling Point 298.3°C (at 760 mmHg) N/A

Density 1.451 g/cm3 N/A

SMILES CCOC1=CC(=C(C=C1)Br)C=0 N/A

InChl=1S/COH9BrO2/c1-2-12-
InChl 8-3-4-9(10)7(5-8)6-11/h3- N/A
6H,2H2,1H3

Synthesis and Experimental Protocols

The synthesis of 2-Bromo-5-ethoxybenzaldehyde is most logically achieved through a two-
step process starting from 3-hydroxybenzaldehyde. The first step involves the bromination of
the precursor to form 2-Bromo-5-hydroxybenzaldehyde, which is then ethylated via a
Williamson ether synthesis.

Protocol 1: Synthesis of 2-Bromo-5-
hydroxybenzaldehyde (Precursor)

This protocol details the direct bromination of 3-hydroxybenzaldehyde.[2][3]

Materials:

3-hydroxybenzaldehyde

Dichloromethane (CH2Clz2)

Bromine (Br2)

n-heptane
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e Round-bottom flask (5 L, four-necked)

o Overhead stirrer, temperature probe, dropping funnel, condenser

Procedure:

Suspend 3-hydroxybenzaldehyde (120 g, 0.98 mol) in dichloromethane (2400 mL) inthe 5L
round-bottom flask.

o Heat the mixture to 35-40°C with stirring to completely dissolve the starting material.[3]

e Slowly add bromine (52 mL, 1.0 mol) dropwise via the dropping funnel. The rate of addition
should be controlled to maintain the internal reaction temperature between 35-38°C.[3]

 After the addition is complete, continue stirring the reaction mixture at 35°C overnight.

e Slowly cool the mixture to a temperature between -5°C and 0°C over 2 hours and continue
stirring for an additional hour.

o Collect the precipitated solid product by filtration using a Buchner funnel.

o Wash the filter cake with a cold (0°C) 1:1 mixture of n-heptane and dichloromethane (400
mL).[3]

e Dry the resulting solid under vacuum at room temperature to yield 2-Bromo-5-
hydroxybenzaldehyde.

Protocol 2: Synthesis of 2-Bromo-5-ethoxybenzaldehyde
via Williamson Ether Synthesis

This protocol describes the ethylation of 2-Bromo-5-hydroxybenzaldehyde. This is a general
method adapted for this specific substrate.

Materials:
e 2-Bromo-5-hydroxybenzaldehyde (from Protocol 1)

¢ Anhydrous Potassium Carbonate (K2CO3)
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 Ethyl lodide (CH3CHz2l)

e Anhydrous Dimethylformamide (DMF)

o Diethyl ether

 Brine solution

e Anhydrous Magnesium Sulfate (MgSOa)

¢ Round-bottom flask, magnetic stir bar, condenser
Procedure:

 In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-5-
hydroxybenzaldehyde (1.0 eq) in anhydrous DMF.

e Add anhydrous potassium carbonate (1.5 eq) to the solution.
 Stir the mixture at room temperature for 15 minutes.
e Add ethyl iodide (1.2 eq) dropwise to the suspension.

o Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress
using Thin Layer Chromatography (TLC).

 After the reaction is complete, cool the mixture to room temperature and pour it into a
separatory funnel containing water.

o Extract the aqueous layer with diethyl ether (3 times).
o Combine the organic layers and wash with brine (2 times).

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent
using a rotary evaporator to obtain the crude product.

» Purify the crude 2-Bromo-5-ethoxybenzaldehyde by column chromatography on silica gel,
using a hexane/ethyl acetate gradient as the eluent.
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Reactivity and Downstream Applications

2-Bromo-5-ethoxybenzaldehyde is a valuable intermediate for creating more complex
molecular architectures, particularly through palladium-catalyzed cross-coupling reactions.

Logical Workflow for Synthesis and Application

The following diagram illustrates the overall experimental workflow from precursor synthesis to
the final product and its potential use in a subsequent Suzuki coupling reaction.
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Step 1: Precursor Synthesis

3-Hydroxybenzaldehyde

'

Direct Bromination
(Br2, CH2CI2)

'

2-Bromo-5-hydroxybenzaldehyde

Step 2: Tar%et Synthesis

Williamson Ether Synthesis
(Ethyl lodide, K2CO3, DMF)

l Step 3: Potential Downstream Reaction

2-Bromo-5-ethoxybenzaldehyde Arylboronic Acid

l

Suzuki Coupling
(Pd Catalyst, Base)

l

Biaryl Product
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Synthetic and Application Workflow.
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Protocol 3: Representative Suzuki Cross-Coupling
Reaction

This protocol provides a general method for the Suzuki coupling of 2-Bromo-5-

ethoxybenzaldehyde with an arylboronic acid.

Materials:

2-Bromo-5-ethoxybenzaldehyde (1.0 eq)

Arylboronic acid (1.2 eq)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (3 mol%)

Potassium carbonate (K2CO3) (2.0 eq)

1,4-Dioxane and Water (4:1 ratio)

Nitrogen or Argon gas

Flame-dried round-bottom flask or reaction tube

Procedure:

To the flame-dried reaction flask, add 2-Bromo-5-ethoxybenzaldehyde, the arylboronic
acid, Pd(PPhs)4, and K2CO:s.

Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15
minutes.

Add the degassed 1,4-dioxane/water solvent system via syringe.

Heat the reaction mixture to 90°C and stir for 12-24 hours, monitoring the progress by TLC.

Upon completion, cool the reaction to room temperature.

Add water and extract the product with ethyl acetate.
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o Combine the organic layers, wash with brine, dry over anhydrous Naz2SOa, and filter.

» Concentrate the solvent under reduced pressure and purify the residue by column
chromatography to yield the desired biaryl product.

Mechanistic Visualization

The Williamson ether synthesis is a cornerstone reaction for preparing ethers, including the title
compound. The mechanism is a classic bimolecular nucleophilic substitution (SN2).

Step 2: SN2 Attack

Ethyl lodide 2-Bromo-5-ethoxy-
(Electrophile) benzaldehyde

SN2 Attac
Step 1: Deprotonation
2-Bromo-5-hydroxy- Deprotonation . | Phenoxide Intermediate
Base (e.g., K2€03) benzaldehyde (Nucleophile)

Click to download full resolution via product page

Williamson Ether Synthesis Mechanism.

While 2-Bromo-5-ethoxybenzaldehyde is a valuable synthetic intermediate, its direct
applications in drug development are less documented than its precursor, 2-Bromo-5-
hydroxybenzaldehyde. The latter is a known intermediate in the synthesis of Crisaborole, a
phosphodiesterase-4 (PDE4) inhibitor used to treat atopic dermatitis.[4][5] It is also used in
preparing inhibitors of B-cell ymphoma-extra large (Bcl-XL), a target in cancer therapy.[6][7]
Researchers can leverage the protocols and reactivity patterns described herein to explore
novel derivatives for various therapeutic targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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